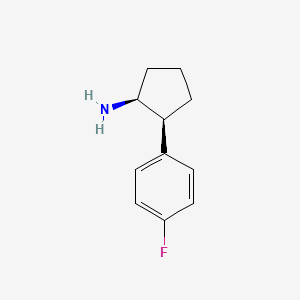
3-(1,2,3,4-Thiatriazol-5-yl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,2,3,4-Thiatriazol-5-yl)butanoic acid is an organic compound that features a thiatriazole ring attached to a butanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2,3,4-Thiatriazol-5-yl)butanoic acid typically involves the formation of the thiatriazole ring followed by its attachment to the butanoic acid chain. One common method involves the cyclization of appropriate precursors under controlled conditions to form the thiatriazole ring. This is followed by a coupling reaction to attach the butanoic acid moiety.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
化学反応の分析
Types of Reactions
3-(1,2,3,4-Thiatriazol-5-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The thiatriazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the thiatriazole ring.
Substitution: The compound can participate in substitution reactions where functional groups on the thiatriazole ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or amines.
科学的研究の応用
3-(1,2,3,4-Thiatriazol-5-yl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 3-(1,2,3,4-Thiatriazol-5-yl)butanoic acid involves its interaction with specific molecular targets. The thiatriazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.
類似化合物との比較
Similar Compounds
4-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid: This compound has a similar structure but features a tetrazole ring instead of a thiatriazole ring.
3-Methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoic acid: Another structurally related compound with different functional groups.
Uniqueness
3-(1,2,3,4-Thiatriazol-5-yl)butanoic acid is unique due to the presence of the thiatriazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
特性
分子式 |
C5H7N3O2S |
|---|---|
分子量 |
173.20 g/mol |
IUPAC名 |
3-(thiatriazol-5-yl)butanoic acid |
InChI |
InChI=1S/C5H7N3O2S/c1-3(2-4(9)10)5-6-7-8-11-5/h3H,2H2,1H3,(H,9,10) |
InChIキー |
IKAPOJFCIJMSIU-UHFFFAOYSA-N |
正規SMILES |
CC(CC(=O)O)C1=NN=NS1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


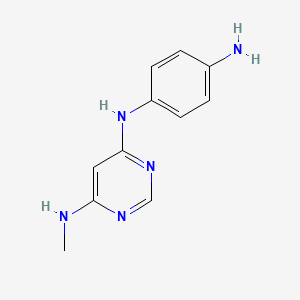
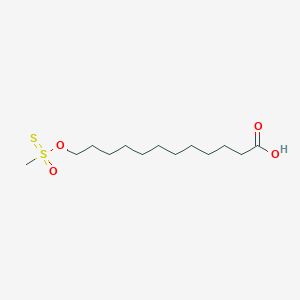
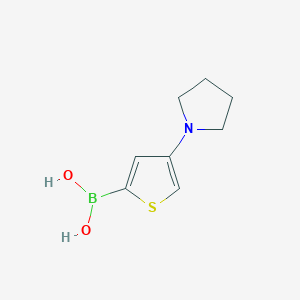
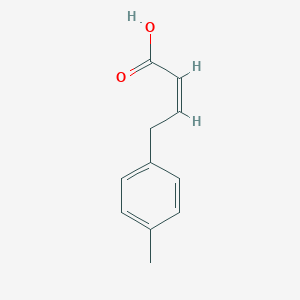
![(S)-6-Hydroxy-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-sulfonamide](/img/structure/B13342159.png)
![2,2,4-Trifluorobenzo[d][1,3]dioxole-5-carboxylic acid](/img/structure/B13342160.png)
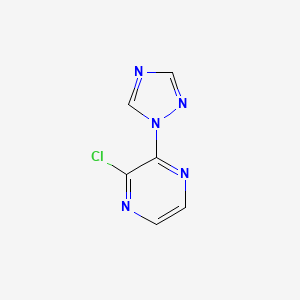
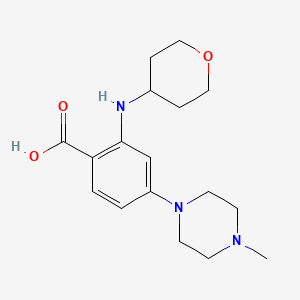
![2-(8-Methyl-8-azabicyclo[3.2.1]octan-3-ylidene)acetic acid](/img/structure/B13342179.png)
![2-Cyclobutyl-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B13342184.png)

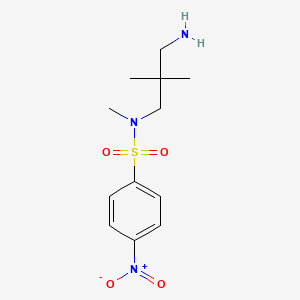
![Rel-methyl (2R,3R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13342194.png)
